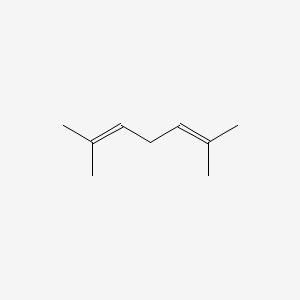

2,6-Dimethyl-2,5-heptadiene

Description

2,6-Dimethyl-2,5-heptadiene (C₉H₁₆) is an unsaturated branched hydrocarbon characterized by conjugated double bonds at positions 2 and 5, with methyl substituents at carbons 2 and 5. It is a minor volatile compound identified in natural products, such as the essential oil of Osmanthus fragrans tea, where it constitutes approximately 0.13% of the oil composition . Despite its natural occurrence, regulatory guidelines from The Good Scents Company advise against its use in fragrance or flavor formulations due to insufficient safety data .

Properties

IUPAC Name |

2,6-dimethylhepta-2,5-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMUAGGUXKQBSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334795 | |

| Record name | 2,6-dimethyl-2,5-heptadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6090-16-0 | |

| Record name | 2,6-dimethyl-2,5-heptadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2,6-Dimethyl-2,5-heptadiene can be synthesized through several methods. One common method involves the self-condensation of acetone, which produces a mixture of products including this compound . Another method involves the use of camphor as a starting material . Industrial production methods often involve catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

2,6-Dimethyl-2,5-heptadiene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.

Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,6-Dimethyl-2,5-heptadiene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2,5-heptadiene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved often include cycloaddition reactions, where the compound forms cyclic structures with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

2,6-Dimethyl-2,4-heptadiene

- Structure : Differs in double bond positions (2,4 vs. 2,5).

- Applications: No specific industrial or natural applications are reported.

3-Methyl-1,5-heptadiene

- Structure : Features a methyl group at position 3 and double bonds at 1 and 5.

Functional Group Derivatives

2,6-Dimethyl-2,5-heptadien-4-one

- Structure : A ketone derivative (C₉H₁₄O) with a carbonyl group at position 4.

- Occurrence : Found in pyrolysis tars from Chañar biomass and as a marker metabolite in thyme, with high variable importance in projection (VIP) scores (5.58–5.56) in chemometric analyses .

2,6-Dimethyl-2,4-octadien-8-yl acetate

Comparative Data Table

Key Findings and Implications

- Structural Sensitivity : The position of double bonds (e.g., 2,5 vs. 2,4) significantly impacts reactivity and applications. For example, conjugated dienes like this compound may exhibit enhanced stability compared to isolated dienes.

- Safety and Regulation : Despite natural occurrence, this compound lacks sufficient safety data for commercial use, contrasting with its ketone derivative’s role as a biomarker .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.